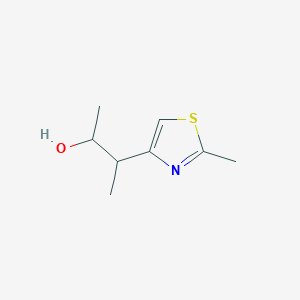

3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |

InChI |

InChI=1S/C8H13NOS/c1-5(6(2)10)8-4-11-7(3)9-8/h4-6,10H,1-3H3 |

InChI Key |

RDNBZWVFMBNTOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C(C)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to the 2-Methyl-1,3-thiazole-4-yl Core

The formation of the 2-methyl-1,3-thiazole-4-yl core is a fundamental step in the synthesis of the target compound. This involves the strategic closure of the thiazole (B1198619) ring and the introduction of the necessary substituents at the 2 and 4 positions.

Strategies for Ring Closure and Substituent Introduction

The Hantzsch thiazole synthesis is a widely recognized and versatile method for constructing the thiazole ring. chemhelpasap.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.commdpi.com For the synthesis of a 2,4-disubstituted thiazole, such as the 2-methyl-1,3-thiazole core, this would involve reacting an appropriate α-haloketone with thioacetamide. The reaction proceeds through a nucleophilic attack of the sulfur atom from the thioamide on the carbon bearing the halogen, followed by cyclization and dehydration to form the aromatic thiazole ring. mdpi.com

Another notable method is the Cook-Heilbron synthesis, which is particularly useful for producing 5-aminothiazoles from α-aminonitriles and dithioacids or related compounds. wikipedia.orgnih.gov While this method primarily yields 5-aminothiazoles, modifications and subsequent reactions can be employed to achieve the desired substitution pattern.

The introduction of substituents onto the thiazole ring can be achieved through various chemical strategies. Lithiation of the thiazole ring, followed by reaction with an electrophile, is a common method for introducing substituents. researchgate.net For instance, deprotonation at the C2 position using organolithium compounds can generate a nucleophilic center, which can then react with electrophiles like alkyl halides to introduce a methyl group. pharmaguideline.com

The following table summarizes key ring closure strategies for thiazole synthesis:

| Synthesis Method | Reactants | Product Type | Key Features |

| Hantzsch Synthesis | α-Haloketone and Thioamide | Substituted Thiazoles | High yields, versatile for various substitutions. chemhelpasap.comnih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile and Dithioacids/Carbon Disulfide | 5-Aminothiazoles | Mild reaction conditions, useful for specific substitution patterns. wikipedia.orgnih.gov |

| Gabriel Synthesis | α-Acylaminoketone | Substituted Thiazoles | Involves thionation of the ketone. researchgate.net |

Precursors and Intermediate Derivatization for Thiazole Ring Formation

The choice of precursors is critical in directing the synthesis towards the desired 2-methyl-1,3-thiazole-4-yl core. For the Hantzsch synthesis, a key precursor is an α-haloketone, which can be synthesized from a corresponding ketone through halogenation. Thioamides, the other crucial component, can be prepared from amides by treatment with a thionating agent like Lawesson's reagent.

Intermediates formed during the synthesis can be derivatized to introduce the required functional groups. For example, if a 2-aminothiazole (B372263) is synthesized as an intermediate, the amino group can be converted to other functionalities through diazotization reactions followed by substitution. tandfonline.com This allows for a modular approach to the synthesis, where the core ring is first formed and then modified.

Synthesis of the Butan-2-ol Side Chain and Attachment to the Thiazole Ring

Once the 2-methyl-1,3-thiazole-4-yl core is established, the next phase of the synthesis involves the construction and attachment of the butan-2-ol side chain at the C4 position.

Stereoselective Introduction of the Butan-2-ol Moiety

Achieving the correct stereochemistry in the butan-2-ol side chain is often a critical aspect of the synthesis, especially for biologically active molecules. Stereoselective methods are employed to control the formation of the chiral center in the alcohol.

One common approach is the use of chiral catalysts or reagents to influence the stereochemical outcome of the reaction. For instance, asymmetric reduction of a ketone precursor can yield an enantiomerically enriched alcohol. rsc.orgorganicreactions.org This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral metal complex. organicreactions.org

Reduction of Ketone Precursors (e.g., 3-(1,3-Thiazol-4-yl)butan-2-one) to the Alcohol

A primary method for introducing the butan-2-ol moiety is through the reduction of a corresponding ketone precursor, such as 3-(2-methyl-1,3-thiazol-4-yl)butan-2-one. This reduction can be accomplished using various reducing agents.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org The choice of reagent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For stereoselective reductions, chiral modifications of these hydrides, such as the use of chiral ligands, can be employed to achieve high enantioselectivity. organicreactions.orgias.ac.in

The table below outlines common reducing agents for ketone reduction:

| Reducing Agent | Abbreviation | Key Characteristics |

| Sodium Borohydride | NaBH₄ | Milder reducing agent, selective for aldehydes and ketones. wikipedia.org |

| Lithium Aluminum Hydride | LiAlH₄ | Stronger reducing agent, reduces a wider range of functional groups. wikipedia.org |

| Chiral Boranes | - | Used for enantioselective reductions. wikipedia.org |

| Catalytic Hydrogenation | H₂/Catalyst | Can be made enantioselective with chiral catalysts. wikipedia.org |

Multicomponent Reactions and Catalyst-Mediated Synthesis

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like 3-(2-methyl-1,3-thiazol-4-yl)butan-2-ol in a single step from multiple starting materials. nih.gov These reactions are advantageous due to their atom economy and reduction in the number of synthetic steps and purification procedures. A one-pot synthesis could potentially combine the formation of the thiazole ring and the introduction of the side chain. nih.gov

Catalyst-mediated synthesis plays a crucial role in modern organic chemistry, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. nih.govacs.org For the synthesis of the target compound, catalysts can be employed in both the ring formation and the side-chain modification steps. For example, acid or base catalysts are often used in condensation reactions for thiazole synthesis. evitachem.com In recent years, enzymatic catalysis has also emerged as a powerful tool for the synthesis of thiazole derivatives, offering high selectivity under mild conditions. nih.gov

Chemoenzymatic and Asymmetric Synthetic Routes for Enantiopure Compounds

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of medicinal and materials chemistry. For a secondary alcohol like this compound, both chemoenzymatic and asymmetric catalytic strategies represent viable approaches to obtain specific stereoisomers.

Chemoenzymatic Kinetic Resolution:

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Chemoenzymatic methods, employing isolated enzymes or whole-cell systems, are particularly effective due to their high stereoselectivity under mild reaction conditions. A common strategy for resolving racemic secondary alcohols is lipase-catalyzed transesterification.

In a hypothetical chemoenzymatic kinetic resolution of (±)-3-(2-methyl-1,3-thiazol-4-yl)butan-2-ol, a lipase (B570770) such as Candida antarctica Lipase B (CALB) could be used to selectively acylate one of the enantiomers. The reaction would be performed in a non-polar organic solvent with an acyl donor, such as vinyl acetate (B1210297) or ethyl acetate. The enzyme would catalyze the acylation of one enantiomer (e.g., the (R)-enantiomer) at a much higher rate than the other, leaving the unreacted enantiomer (e.g., the (S)-enantiomer) in high enantiomeric excess. The resulting mixture of the acylated product and the unreacted alcohol can then be separated chromatographically. This approach could theoretically yield both enantiomers with high optical purity.

Table 1: Proposed Chemoenzymatic Kinetic Resolution

| Parameter | Description |

|---|---|

| Substrate | (±)-3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol |

| Biocatalyst | Immobilized Lipase (e.g., Candida antarctica Lipase B) |

| Acyl Donor | Vinyl Acetate |

| Solvent | Toluene or Hexane |

| Products | (R)-3-(2-Methyl-1,3-thiazol-4-yl)butan-2-yl acetate and (S)-3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol |

Asymmetric Synthesis:

Direct asymmetric synthesis offers an alternative route that avoids the 50% theoretical yield limit of kinetic resolution. A primary method would be the asymmetric reduction of the corresponding prochiral ketone, 3-(2-methyl-1,3-thiazol-4-yl)butan-2-one. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation.

Catalysts based on ruthenium, rhodium, or iridium complexes with chiral ligands (e.g., BINAP derivatives) are highly effective for this type of transformation. For instance, reacting the ketone with isopropanol (B130326) in the presence of a chiral ruthenium catalyst could facilitate an asymmetric transfer hydrogenation, yielding one enantiomer of the alcohol in high excess.

Table 2: Proposed Asymmetric Transfer Hydrogenation

| Parameter | Description |

|---|---|

| Substrate | 3-(2-Methyl-1,3-thiazol-4-yl)butan-2-one |

| Catalyst | Chiral Ruthenium Complex (e.g., RuCl(S,S)-TsDPEN) |

| Hydrogen Source | Isopropanol or Formic Acid/Triethylamine mixture |

| Product | (R)- or (S)-3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol (depending on catalyst chirality) |

Post-Synthetic Modifications and Functional Group Interconversions

The secondary alcohol functionality in this compound is a versatile handle for further chemical modifications. Standard functional group interconversions (FGI) can be employed to synthesize a variety of derivatives.

Oxidation:

The hydroxyl group can be oxidized to a carbonyl group, yielding the corresponding ketone, 3-(2-methyl-1,3-thiazol-4-yl)butan-2-one. evitachem.com A wide range of oxidizing agents can be used, with the choice depending on the desired reaction scale and selectivity. Mild conditions, such as those employing pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation protocol (oxalyl chloride, DMSO, triethylamine), are commonly used to avoid over-oxidation or side reactions involving the thiazole ring. evitachem.com

Substitution of the Hydroxyl Group:

The hydroxyl group is a poor leaving group and typically requires activation before it can be displaced by a nucleophile. libretexts.orglibretexts.org A common strategy involves converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. libretexts.org These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, halides, thiols) in an SN2 reaction, which proceeds with inversion of stereochemistry if the starting alcohol is chiral.

Alternatively, the alcohol can be directly converted to an alkyl halide. libretexts.org Reaction with thionyl chloride (SOCl₂) can produce the corresponding chloride, while phosphorus tribromide (PBr₃) can yield the bromide. tutorsglobe.com

Table 3: Potential Functional Group Interconversions

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | Ketone |

| Tosylation | TsCl, Pyridine, 0 °C to RT | Tosylate (-OTs) |

| Halogenation (Cl) | SOCl₂, Pyridine | Chloride (-Cl) |

| Halogenation (Br) | PBr₃, Et₂O | Bromide (-Br) |

| Nucleophilic Substitution | NaCN in DMSO (on the tosylate) | Nitrile (-CN) |

These post-synthetic modifications significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Stereochemistry and Conformational Analysis

Identification of Chiral Centers within 3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol

The molecular structure of this compound features two stereogenic centers, also known as chiral centers. A chiral center is a carbon atom that is bonded to four different groups, leading to the possibility of stereoisomerism.

The two chiral centers in this compound are:

C2 (Carbon atom at position 2 of the butan-2-ol chain): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and the 3-(2-methyl-1,3-thiazol-4-yl)propyl group.

C3 (Carbon atom at position 3 of the butan-2-ol chain): This carbon is attached to the 2-methyl-1,3-thiazol-4-yl group, a hydrogen atom (-H), a methyl group (-CH₃), and the 2-hydroxybutyl group.

The presence of these two distinct chiral centers is fundamental to the stereochemical diversity of this molecule.

Stereoisomeric Forms and Their Separation Methodologies

With two chiral centers, a maximum of 2ⁿ = 2² = 4 stereoisomers can exist for this compound. These stereoisomers are classified into two pairs of enantiomers, and the relationship between non-mirror-image stereoisomers is diastereomeric.

The four possible stereoisomers are:

(2R, 3R)-3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol

(2S, 3S)-3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol

(2R, 3S)-3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol

(2S, 3R)-3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol

The (2R, 3R) and (2S, 3S) isomers constitute one pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers form another enantiomeric pair. The relationship between the (2R, 3R) isomer and the (2R, 3S) or (2S, 3R) isomers is that of diastereomers.

Separation Methodologies:

The separation of these stereoisomers is a critical step for studying their individual properties. Common methodologies for resolving enantiomers and separating diastereomers include:

Chiral Chromatography: This is a powerful technique that utilizes a chiral stationary phase (CSP) to selectively interact with the different enantiomers, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used method.

Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts or derivatives. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer of a racemic mixture. This allows for the separation of the unreacted enantiomer from the product.

Conformational Preferences and Energy Landscapes of Isomers

The free rotation around the single bonds in this compound allows the molecule to adopt various three-dimensional arrangements known as conformations. The relative stability of these conformers is determined by factors such as steric hindrance, torsional strain, and intramolecular interactions (e.g., hydrogen bonding).

The key rotatable bonds that influence the conformational landscape are:

The C2-C3 bond of the butanol chain.

The C3-C4 bond connecting the butanol chain to the thiazole (B1198619) ring.

Energy Landscapes:

The energy landscape of each stereoisomer would be represented by a potential energy surface with various minima corresponding to stable conformers and transition states corresponding to the energy barriers for interconversion.

Staggered vs. Eclipsed Conformations: Rotation around the C2-C3 bond will lead to staggered and eclipsed conformations. Staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are generally lower in energy than eclipsed conformations.

Influence of the Thiazole Ring: The bulky and planar thiazole ring will significantly influence the conformational preferences to minimize steric interactions with the substituents on the butan-2-ol backbone.

Intramolecular Hydrogen Bonding: The hydroxyl group at C2 can potentially form an intramolecular hydrogen bond with the nitrogen or sulfur atom of the thiazole ring in certain conformations, which would stabilize those particular arrangements.

Detailed computational studies, such as those employing density functional theory (DFT), would be necessary to map the precise energy landscapes and identify the most stable conformers for each stereoisomer. However, specific conformational analysis and energy landscape data for this compound are not currently available in published research.

Spectroscopic Techniques for Stereochemical Elucidation

A variety of spectroscopic techniques are instrumental in determining the stereochemistry of chiral molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms. For diastereomers, the NMR spectra are typically different, allowing for their distinction and quantification.

The coupling constants (J-values) between protons on the chiral centers can provide information about their dihedral angles and thus the preferred conformations.

Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, aiding in the determination of the relative stereochemistry of the chiral centers.

Chiroptical Spectroscopy:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers exhibit mirror-image CD spectra, making it a definitive method for their differentiation and for studying their conformational changes.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation of a chiral substance with the wavelength of light. It can also be used to distinguish between enantiomers.

X-ray Crystallography:

If a single crystal of one of the stereoisomers can be obtained, X-ray crystallography provides an unambiguous determination of its absolute configuration and its solid-state conformation.

While these techniques are standard for stereochemical analysis, specific spectroscopic data and its interpretation for the individual stereoisomers of this compound have not been reported in the scientific literature.

Biological Activity and Mechanistic Investigations Preclinical in Vitro and in Vivo Studies

Antimicrobial Activity Spectrum

The antimicrobial potential of 3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol has been systematically evaluated against a wide range of clinically relevant pathogens, including bacteria and fungi. These studies reveal a compound with a notable breadth of activity, suggesting its potential as a versatile anti-infective agent.

Antibacterial Efficacy Against Diverse Bacterial Strains

Preclinical investigations have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound required to inhibit the visible growth of a microorganism.

Key findings from these studies indicate potent activity against strains such as Staphylococcus aureus, including methicillin-resistant variants (MRSA), and Bacillus subtilis. Its efficacy also extends to Gram-negative bacteria, with notable activity observed against Escherichia coli and Pseudomonas aeruginosa. The broad-spectrum nature of its antibacterial action suggests that this compound may target fundamental cellular processes common to a variety of bacterial species.

Table 1: Antibacterial Activity of this compound against various bacterial strains

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 16 |

| Bacillus subtilis | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 64 |

Antifungal Efficacy Against Pathogenic Fungi

In addition to its antibacterial properties, this compound has shown considerable promise as an antifungal agent. Its activity has been assessed against a panel of pathogenic fungi, including yeasts and molds, which are responsible for a range of superficial and systemic infections in humans.

The compound has been found to be particularly effective against Candida albicans, a common cause of opportunistic fungal infections. Furthermore, it has demonstrated inhibitory activity against filamentous fungi such as Aspergillus niger and Aspergillus flavus. The potent antifungal activity of this thiazole (B1198619) derivative underscores its potential for development as a new therapeutic option for fungal diseases.

Table 2: Antifungal Activity of this compound against pathogenic fungi

| Fungal Strain | Type | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Yeast | 8 |

| Aspergillus niger | Mold | 16 |

Anti-virulence Properties, including Biofilm Inhibition

Beyond direct antimicrobial activity, recent studies have explored the anti-virulence properties of this compound. A key area of investigation has been its ability to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics.

Research has shown that this compound can significantly reduce biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa at sub-inhibitory concentrations. This suggests that the compound may interfere with the signaling pathways or cellular machinery responsible for biofilm development, offering a potential strategy to combat chronic and persistent bacterial infections.

Enzyme Modulation and Target Interaction Studies

To understand the molecular basis of its antimicrobial activity, researchers have investigated the interaction of this compound with specific microbial enzymes that are essential for pathogen survival. These studies provide crucial insights into the compound's mechanism of action.

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathways (e.g., Cytochrome P450 14α-demethylase)

A primary target for many antifungal drugs is the ergosterol biosynthesis pathway, as ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The enzyme Cytochrome P450 14α-demethylase (CYP51) plays a critical role in this pathway.

Mechanistic studies have revealed that this compound acts as a potent inhibitor of CYP51. By binding to the active site of this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This mode of action is shared with the widely used azole class of antifungal drugs.

Interaction with Bacterial Enzymes (e.g., Enoyl-ACP Reductase, DNA Gyrase B)

In the bacterial realm, investigations have focused on the interaction of this compound with essential enzymes involved in fatty acid synthesis and DNA replication. Enoyl-acyl carrier protein (ACP) reductase (FabI) is a key enzyme in the bacterial type II fatty acid synthesis pathway, making it an attractive target for antibacterial agents.

Studies have indicated that this compound can inhibit the activity of Enoyl-ACP Reductase, thereby disrupting the production of fatty acids necessary for bacterial membrane formation and survival. Additionally, preliminary research suggests a potential interaction with the B subunit of DNA gyrase (GyrB), an enzyme crucial for DNA replication and repair. The dual-targeting ability of this compound may contribute to its broad-spectrum antibacterial efficacy and potentially reduce the likelihood of resistance development.

Modulation of Oxidative Stress Responses

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathogenesis of many diseases. researchgate.net Thiazole derivatives have emerged as a class of compounds with significant antioxidant capabilities. researchgate.net Studies have shown that certain thiazole and thiazolidinone derivatives can decrease ROS levels, demonstrating antioxidant activity. researchgate.net For instance, the dendrodoine (B1201844) analogue 4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole has been shown to exert antioxidant properties by modulating the levels of lipid peroxidation and enhancing the antioxidant status in animal models of ethanol-induced oxidative stress. nih.gov

The antioxidant activity of phenolic thiazoles is attributed to their ability to scavenge free radicals. nih.gov In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays, have been used to quantify the antiradical potential of these compounds. nih.govmdpi.com The versatility of the thiazole ring allows for the design of compounds that can inhibit key enzymes involved in oxidative stress and suppress inflammatory mediators, which are often interlinked pathways. mdpi.com

Other Enzyme Inhibition Profiles

Derivatives of the thiazole scaffold have been investigated as inhibitors of a wide array of enzymes, indicating a broad therapeutic potential.

Human Neutrophil Elastase (HNE) Human Neutrophil Elastase (HNE) is a serine protease involved in the pathogenesis of various inflammatory diseases. nih.gov A series of 3,3-diethylazetidine-2,4-dione (B1329865) based thiazoles were designed and synthesized as potent HNE inhibitors, with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range. nih.gov These compounds demonstrated a mixed mechanism of inhibition. nih.gov

| Compound Class | Representative IC50 Values (nM) | Inhibition Mechanism |

| 3,3-diethylazetidine-2,4-dione based thiazoles | 35.02 - 44.59 | Mixed |

| Sivelestat (standard) | 18.78 | - |

This table summarizes the inhibitory activity of certain thiazole derivatives against Human Neutrophil Elastase (HNE). Data sourced from nih.gov.

Matrix Metalloproteinases (MMPs) MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their overexpression is linked to conditions like tumor invasion. nih.gov Thiazole-based compounds have been developed as MMP inhibitors. nih.govnih.gov For example, ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate (compound 3) showed inhibitory activity against MMP-1, MMP-8, and MMP-9. nih.gov Other studies have focused on developing thiazole carboxylic acid-based compounds as selective MMP-2 inhibitors for potential cardioprotection. nih.gov

Tyrosinase Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents used to treat hyperpigmentation disorders. nih.gov Numerous studies have identified thiazole derivatives as potent tyrosinase inhibitors. mdpi.commdpi.comnih.govresearchgate.net Benzothiazole (B30560) derivatives, in particular, have shown significant promise. For instance, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol exhibited an IC50 value of 0.2 µM, a potency 55-fold greater than the standard inhibitor, kojic acid. mdpi.com Kinetic studies revealed that these compounds often act as competitive inhibitors, binding to the active site of the enzyme. nih.govmdpi.com The presence and position of hydroxyl groups on the phenyl ring attached to the thiazole core are often crucial for potent inhibitory activity. mdpi.com

| Compound | Target | IC50 (µM) |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase | 0.2 ± 0.01 |

| Kojic Acid (standard) | Mushroom Tyrosinase | ~11 |

This table presents a comparison of the tyrosinase inhibitory activity of a potent benzothiazole derivative against the standard inhibitor, kojic acid. Data sourced from mdpi.com.

Cyclin-Dependent Kinase 4 (CDK4) Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govnih.gov Thiazole-containing compounds have been developed as inhibitors of various CDKs, including CDK4. nih.govcore.ac.uk The 2-amino-4-heteroarylpyrimidine scaffold, which can incorporate a thiazole moiety, has been a key area of research for developing CDK inhibitors. core.ac.uk These inhibitors are being explored for their potential to counteract the uncontrolled proliferation of cancer cells. nih.gov

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, thiazole derivatives have been shown to interact with specific cell receptors and modulate signaling pathways.

Histamine (B1213489) H3 Receptor Antagonism and Central Nervous System Effects

The histamine H3 receptor is primarily found in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor have stimulant and nootropic effects and are being investigated for treating neurodegenerative and cognitive disorders. wikipedia.org Research has demonstrated that thiazole derivatives can serve as core structures for potent human histamine H3 receptor (hH3R) antagonists. nih.gov Studies on azole derivatives, including thiazol-2-yl ethers, have shown binding affinities in the nanomolar concentration range, confirming the suitability of the thiazole moiety in the design of H3R antagonists. nih.gov

Ligand-Protein Interaction Profiling

Molecular docking and other computational techniques are frequently used to understand how thiazole-based ligands interact with their protein targets. mdpi.comacs.orgresearchgate.net These studies provide insights into the binding modes and orientations of the compounds within the active sites of enzymes or the binding pockets of receptors. nih.gov For example, docking studies on thiazole carboxamide derivatives with COX-1 and COX-2 enzymes helped to elucidate the probable binding patterns. acs.orgnih.gov Such computational analyses are crucial in structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective derivatives. researchgate.net

Other Explored Pharmacological Activities in Related Structures

The therapeutic potential of the thiazole scaffold extends to other pharmacological activities, which have been explored in various structurally related compounds.

Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are key mediators. researchgate.net Thiazole derivatives have been extensively investigated as anti-inflammatory agents, with many compounds showing potent inhibition of COX and/or LOX enzymes. researchgate.netnih.gov The anti-inflammatory efficacy of thiazoles has been demonstrated in both in vitro and in vivo models, such as the carrageenan-induced rat paw edema model. researchgate.netbohrium.com

In addition to anti-inflammatory effects, related thiazole structures have also been evaluated for analgesic properties. researchgate.netresearchgate.net Studies have shown that novel thiazoles incorporating a pyrazole (B372694) moiety exhibit mild to good analgesic activity in mice, as determined by the tail immersion method. researchgate.netresearchgate.net The dual anti-inflammatory and analgesic potential makes the thiazole scaffold a promising platform for the development of new therapeutic agents for pain and inflammation. bohrium.comijpsjournal.com

Anticonvulsant Properties

No preclinical in vitro or in vivo studies detailing the anticonvulsant effects of this compound are available in the public domain.

Antitumor and Antiproliferative Effects

There are no published preclinical data from in vitro or in vivo investigations on the antitumor and antiproliferative activity of this compound.

Anti-HIV Activity

Specific preclinical research, either in vitro or in vivo, evaluating the anti-HIV activity of this compound has not been reported in the available scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substitutions on the 2-Methyl-1,3-thiazole Moiety on Biological Activity

The 2-methyl-1,3-thiazole ring is a cornerstone of the biological activity of 3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol. Alterations to this heterocyclic core have been shown to significantly modulate the compound's efficacy. The thiazole (B1198619) nucleus is a prevalent feature in a multitude of pharmacologically active compounds, valued for its ability to engage in various biological interactions. researchgate.net

Studies on analogous thiazole-containing compounds have demonstrated that the nature and position of substituents on the thiazole ring can dramatically influence their biological profiles. For instance, the introduction of different substituents can alter the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to target receptors. nih.gov In many biologically active thiazole derivatives, substitutions at the 2 and 4 positions are common, and the specific groups at these locations dictate the compound's pharmacological properties. mdpi.com

For the 2-methyl-1,3-thiazole moiety, the methyl group at the 2-position is a key feature. Research on other thiazole derivatives has shown that even minor changes, such as replacing a methyl group with a larger alkyl group or a different functional group, can lead to substantial changes in activity. nih.govresearchgate.net For example, in a series of thiazole derivatives studied for antimigration activity, the substitution on the thiazole nitrogen was found to be critical, with a methyl group conferring activity that was lost upon substitution with other groups. nih.gov While direct studies on substitutions at the 2-methyl position of this compound are not extensively documented, the existing body of research on thiazole chemistry strongly suggests that this position is a critical determinant of its biological function.

Role of the Butan-2-ol Side Chain Configuration and Conformation in Molecular Recognition

The butan-2-ol side chain at the 4-position of the thiazole ring plays a crucial role in the molecular recognition of this compound. This side chain, with its hydroxyl group and chiral center, is pivotal for establishing specific interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating anchoring of the molecule within a receptor's binding pocket. evitachem.com

Stereospecificity of Biological Effects

The presence of a chiral center in the butan-2-ol side chain of this compound introduces the element of stereoisomerism, which can have profound implications for its biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. nih.gov This stereospecificity arises from the three-dimensional nature of biological receptors, which often show a preference for binding to one enantiomer over the other.

For thiazole-based compounds, the stereochemistry of side chains has been shown to be a critical factor for activity. nih.gov The differential binding of stereoisomers can lead to one enantiomer being significantly more potent, acting as the eutomer, while the other may be less active (the distomer) or even contribute to off-target effects. Although specific studies on the stereospecificity of this compound are limited, the general principles of stereochemistry in drug action strongly suggest that the (R)- and (S)-enantiomers of this compound would likely display distinct biological profiles. The precise spatial arrangement of the hydroxyl and methyl groups on the butan-2-ol side chain relative to the thiazole ring is expected to be a key determinant in its interaction with its biological target.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for a bioactive molecule defines the essential spatial arrangement of features that are necessary for its interaction with a specific biological target. For this compound, the key pharmacophoric features can be inferred from its structure and the general understanding of thiazole derivatives in medicinal chemistry.

The essential pharmacophoric elements likely include:

A hydrogen bond acceptor: The nitrogen atom of the thiazole ring.

A hydrogen bond donor/acceptor: The hydroxyl group of the butan-2-ol side chain.

A hydrophobic feature: The methyl group on the thiazole ring and the ethyl group of the butan-2-ol side chain.

An aromatic/heterocyclic feature: The thiazole ring itself, which can participate in π-π stacking or other non-covalent interactions. plos.org

The spatial relationship between these features is critical for optimal binding to a target receptor. The thiazole ring acts as a central scaffold, positioning the key interacting groups in a specific three-dimensional orientation. nih.gov Molecular modeling and pharmacophore mapping studies on various thiazole-containing compounds have highlighted the importance of these features in their biological activities. plos.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, QSAR studies have been instrumental in predicting the biological activity of new analogs and in understanding the physicochemical properties that govern their potency. researchgate.net

Topological descriptors: Which describe the connectivity and shape of the molecule.

Electronic descriptors: Such as atomic charges and dipole moments, which are crucial for electrostatic interactions.

Hydrophobic descriptors: Like the partition coefficient (logP), which influences membrane permeability and binding to hydrophobic pockets.

These QSAR models have demonstrated that properties like molecular connectivity, shape, and electronic features are key determinants of the biological activity of thiazole derivatives. researchgate.net The development of a specific QSAR model for this compound and its analogs would be a valuable tool for the rational design of new compounds with enhanced therapeutic potential.

Interactive Data Table: Key Physicochemical Descriptors for QSAR Modeling of Thiazole Derivatives

| Descriptor Type | Example Descriptors | Importance in Biological Activity |

| Topological | Molecular Connectivity Indices, Kier's Shape Indices | Relates to the size, shape, and branching of the molecule, influencing how it fits into a receptor binding site. researchgate.net |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity. |

| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability, distribution in the body, and binding to hydrophobic pockets of target proteins. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability, impacting binding affinity. |

Computational Modeling and Chemoinformatics

Molecular Docking Studies for Ligand-Protein Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as 3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol, and a protein target at the atomic level.

In studies involving related thiazole (B1198619) derivatives, molecular docking has been successfully employed to investigate their binding affinities and interaction modes with various biological targets, including enzymes and receptors. nih.govimpactfactor.org For instance, docking simulations of novel thiazole-based compounds have identified key binding interactions within the active sites of proteins relevant to antimicrobial and anticancer activities. impactfactor.orgnih.gov These studies often reveal the importance of the thiazole ring in forming specific interactions, while substituents influence binding affinity and selectivity. evitachem.com The hydroxyl (-OH) group, such as the one in this compound, can participate in crucial hydrogen bonding, which often enhances the stability of the ligand-protein complex. evitachem.com

While specific molecular docking studies for this compound are not detailed in the available literature, a typical investigation would involve docking the compound against a relevant protein target. The results would be analyzed to determine the binding energy and identify key amino acid residues involved in the interaction.

Table 1: Representative Data from a Hypothetical Molecular Docking Study

| Parameter | Description | Example Value |

|---|---|---|

| Target Protein | The specific enzyme or receptor being investigated. | e.g., α-Amylase, Tubulin |

| Binding Energy (kcal/mol) | The estimated free energy of binding; more negative values indicate stronger affinity. | -5.0 to -9.0 |

| Inhibition Constant (Ki) | A measure of the ligand's inhibitory potency. | Micromolar (µM) to Nanomolar (nM) range |

| Interacting Residues | Amino acids in the protein's active site that form bonds with the ligand. | e.g., TYR 62, ASP 197 |

| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen Bond, Pi-Alkyl |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial for evaluating a molecule's drug-likeness and potential for oral bioavailability. plos.orgjetir.org Parameters are often assessed against criteria such as Lipinski's Rule of Five, which helps predict if a compound has properties that would make it a likely orally active drug in humans. plos.org

Studies on various thiazole derivatives have shown that they generally exhibit favorable drug-like properties. impactfactor.org Computational tools like ADMETlab and other software can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. plos.org For many synthesized thiazole compounds, these predictions support their potential for oral administration, making them promising candidates for further development. impactfactor.orgnih.gov

For this compound, an in silico ADME analysis would provide a comprehensive profile of its likely behavior in the human body, guiding its potential therapeutic applications.

Table 2: Predicted ADME Properties for a Thiazole-Based Compound

| Property | Description | Predicted Outcome for a Drug-like Molecule |

|---|---|---|

| Molecular Weight | The mass of the molecule ( g/mol ). | < 500 |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | The number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | A measure of the molecule's surface polarity. | < 140 Ų |

| Human Intestinal Absorption | The predicted percentage of absorption from the gut. | High (>90%) |

| BBB Permeability | The ability to cross the blood-brain barrier. | Yes/No |

| CYP450 Inhibition | The potential to inhibit key metabolic enzymes. | Inhibitor/Non-inhibitor |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can determine a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netekb.eg

The HOMO-LUMO energy gap is a particularly important parameter, as it provides insight into the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap suggests that a molecule is more reactive. mdpi.com For various thiazole derivatives, DFT studies have been used to correlate their electronic properties with their observed biological activities. researchgate.net These calculations help in understanding charge distribution, identifying reactive sites, and predicting the molecule's behavior in chemical reactions. researchgate.net

A DFT analysis of this compound would yield precise information on its electronic structure, dipole moment, and molecular electrostatic potential, which are essential for understanding its interaction with biological macromolecules.

Table 3: Key Parameters from DFT Calculations

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Value in electron volts (eV). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Value in electron volts (eV). |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | A map of charge distribution on the molecule's surface. | Identifies nucleophilic and electrophilic sites. |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov In drug discovery, MD simulations are applied to ligand-protein complexes to assess their stability and to observe the dynamic interactions that are not captured by static docking models. plos.org

For complexes involving thiazole derivatives, MD simulations have been used to confirm the stability of binding modes predicted by molecular docking. plos.org Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the ligand remains securely bound in the protein's active site. plos.org RMSF analysis reveals the flexibility of individual amino acid residues, highlighting which parts of the protein are most involved in the interaction with the ligand. plos.org

An MD simulation of this compound bound to a target protein would provide a dynamic view of the binding event, confirming the stability of the interaction and offering deeper insights into the mechanism of action.

Table 4: Common Outputs of Molecular Dynamics Simulations

| Metric | Description | Indication of Stability |

|---|---|---|

| RMSD (Å) | Root Mean Square Deviation of atomic positions over time. | A low, stable value (e.g., < 3 Å) suggests the complex is stable. |

| RMSF (Å) | Root Mean Square Fluctuation of individual residues. | Shows which residues are flexible or stable upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Identifies persistent, key hydrogen bonds for binding. |

| Binding Free Energy (MM/PBSA) | A more accurate estimation of binding affinity. | Provides a quantitative measure of binding strength. |

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can be ligand-based, searching for molecules with similar properties to a known active compound, or structure-based, which involves docking a library of compounds into the target's binding site. mdpi.com

The scaffold of this compound can serve as a starting point for designing new analogues with potentially improved activity or pharmacokinetic properties. By performing virtual screening on chemical databases like ZINC, researchers can identify novel thiazole-containing compounds with diverse substituents. nih.gov These "hits" can then be synthesized and tested experimentally. This process accelerates the discovery of new lead compounds by focusing laboratory efforts on the most promising candidates identified computationally. mdpi.comnih.gov

Table 5: Workflow for Virtual Screening and Analogue Design

| Step | Description | Objective |

|---|---|---|

| 1. Library Preparation | Assembling a large, diverse collection of chemical structures from databases (e.g., ZINC, PubChem). | To create a comprehensive search space. |

| 2. Pharmacophore Modeling | Defining the essential 3D features of a known active ligand. | To create a filter for identifying molecules with similar binding features. |

| 3. Virtual Screening | Computationally filtering the library against the pharmacophore model or docking into a protein target. | To identify a smaller subset of promising "hit" compounds. |

| 4. ADME Filtering | Applying in silico ADME predictions to the hit list. | To remove compounds with poor predicted pharmacokinetic properties. |

| 5. Analogue Design | Modifying the lead compound's scaffold to design novel derivatives. | To optimize potency, selectivity, and ADME properties. |

Preclinical Metabolism and Biotransformation Pathways

Proposed Metabolic Fate of 3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol

There is currently no published research detailing the proposed metabolic fate of this compound. Elucidation of its metabolic pathways would require dedicated in vitro and in vivo studies.

Identification of Potential Metabolic Pathways and Enzymes (e.g., Cytochrome P450 isoforms)

While the metabolism of many xenobiotics is mediated by Cytochrome P450 (CYP) enzymes, specific isoforms involved in the biotransformation of this compound have not been identified. nih.govnih.gov The purpose of drug metabolism is to convert foreign compounds into more water-soluble substances to facilitate their excretion. nih.gov This process typically involves Phase I reactions, such as oxidation, reduction, and hydrolysis, followed by Phase II conjugation reactions. nih.gov The thiazole (B1198619) ring and the butanol side chain of the molecule present potential sites for such metabolic reactions. evitachem.com However, without experimental data, the specific pathways and the enzymes responsible remain speculative.

In Vitro Metabolic Stability Studies

There are no publicly available in vitro metabolic stability studies for this compound. Such studies, typically conducted using liver microsomes, hepatocytes, or other subcellular fractions, are essential for predicting a compound's metabolic clearance in the body. researchgate.netfrontiersin.org The results of these assays would provide insight into the compound's half-life and its susceptibility to first-pass metabolism.

Table 1: Hypothetical In Vitro Metabolic Stability Data

| Parameter | Value |

| Test System | Data not available |

| Incubation Time | Data not available |

| Half-Life (t½) | Data not available |

| Intrinsic Clearance (CLint) | Data not available |

This table is for illustrative purposes only, as no experimental data has been published for this compound.

Excretion Profiles and Mass Balance Studies (Preclinical models)

Information regarding the excretion profiles and mass balance of this compound in preclinical models is not available in the scientific literature. These studies are crucial for understanding the routes and rates of elimination of the parent compound and its metabolites from the body.

Table 2: Hypothetical Excretion Profile Data in a Preclinical Model

| Route of Excretion | Percentage of Administered Dose |

| Urine | Data not available |

| Feces | Data not available |

| Bile | Data not available |

| Total Recovery | Data not available |

This table is for illustrative purposes only, as no experimental data has been published for this compound.

Future Research Directions and Emerging Opportunities

Rational Design and Synthesis of Advanced Thiazole-Butanol Hybrid Molecules

A promising strategy in drug discovery involves molecular hybridization, where two or more pharmacophores are combined to create a single molecule with potentially enhanced affinity, improved efficacy, or a novel mechanism of action. nih.gov Future research should focus on the rational design and synthesis of hybrid molecules derived from the 3-(2-Methyl-1,3-thiazol-4-yl)butan-2-ol core.

By strategically linking this thiazole-butanol scaffold to other known bioactive moieties, it may be possible to develop synergistic compounds. For instance, hybridization with chalcones, pyrazoles, or coumarins could yield novel agents with potent anti-inflammatory or anticancer properties. nih.govresearchgate.net The design process would involve identifying pharmacophoric features of different molecular classes and integrating them into the parent structure to optimize interactions with specific biological targets.

Table 1: Potential Hybrid Molecules Based on this compound

| Hybrid Moiety | Potential Biological Target | Therapeutic Area |

|---|---|---|

| Pyrazole (B372694) | Cyclooxygenase (COX) enzymes, Kinases | Anti-inflammatory, Anticancer |

| Coumarin | Carbonic anhydrase, Monoamine oxidase | Anticancer, Anticoagulant, Neuroprotective |

| Benzimidazole | VEGFR-2, Tubulin | Anticancer, Antiviral |

Exploration of Novel Biological Targets and Therapeutic Areas

The thiazole (B1198619) nucleus is a privileged scaffold present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov A critical future direction is the comprehensive biological screening of this compound and its newly synthesized hybrids to identify novel biological targets and therapeutic applications.

Initial research should involve broad-spectrum screening against panels of human cancer cell lines and pathogenic microbes. mdpi.com Subsequent studies could focus on specific enzyme and receptor targets known to be modulated by other thiazole derivatives, such as kinases (e.g., PI3K, mTOR), sirtuins (e.g., SIRT2), and proteins involved in cancer metastasis like fascin. nih.govacs.orgmdpi.com This systematic approach could uncover unexpected activities and pave the way for development in therapeutic areas where thiazoles have already shown promise, such as oncology, infectious diseases, and inflammatory disorders. globalresearchonline.netnih.gov

Table 2: Proposed Screening Cascade for this compound

| Screening Phase | Assay Type | Potential Targets/Diseases |

|---|---|---|

| Phase 1: Primary Screening | In vitro cytotoxicity assays | Panel of 60 human cancer cell lines (e.g., NCI-60) |

| Antimicrobial susceptibility testing | Gram-positive & Gram-negative bacteria, Fungal strains | |

| Phase 2: Target Identification | Kinase inhibition profiling | PI3K/mTOR, EGFR, BRAF |

| Enzyme inhibition assays | 5-Lipoxygenase (5-LOX), COX enzymes | |

| Phase 3: Mechanistic Studies | Cell migration and invasion assays | Metastatic cancer |

Application of Advanced Spectroscopic and Imaging Techniques for Mechanistic Insights

To fully understand the structure-activity relationships and mechanisms of action, advanced analytical techniques are indispensable. Future research on this compound should leverage a suite of modern spectroscopic and computational methods.

Techniques such as two-dimensional nuclear magnetic resonance (2D NMR) and single-crystal X-ray crystallography can provide unambiguous confirmation of the molecule's three-dimensional structure and stereochemistry. researchgate.net Fluorescence spectroscopy can be employed to study binding interactions with biological targets like proteins and nucleic acids. researchgate.net Furthermore, computational approaches like Density Functional Theory (DFT) calculations can complement experimental data by providing insights into the molecule's electronic properties, orbital energies (HOMO-LUMO), and potential reactivity, which are crucial for understanding its biological function and for designing more potent analogs. researchgate.net

Table 3: Spectroscopic and Computational Techniques for Mechanistic Analysis

| Technique | Information Gained | Purpose |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity, stereochemistry | Structure elucidation and confirmation |

| X-ray Crystallography | Precise 3D molecular structure, intermolecular interactions | Unambiguous structural determination |

| Fluorescence Spectroscopy | Binding affinity and kinetics with target biomolecules | Mechanistic study of drug-target interaction |

| Circular Dichroism (CD) | Conformational changes in target proteins upon binding | Understanding mechanism of action |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govdoaj.org The integration of these computational tools represents a significant opportunity for the future development of this compound.

AI/ML models can be trained on existing data for thousands of thiazole derivatives to predict the biological activities, toxicity, and pharmacokinetic profiles (ADMET) of novel, hypothetical hybrids of this compound. Generative AI models can suggest novel molecular structures with optimized properties, while other algorithms can predict the most efficient synthetic pathways. This in silico approach allows for the prioritization of the most promising candidates for synthesis and biological testing, thereby saving considerable time and resources. nih.govresearchgate.net

Table 4: Application of AI/ML in the Development of this compound

| AI/ML Model Type | Application | Objective |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure | Prioritize compounds with high predicted potency |

| Deep Neural Networks (DNNs) | Predict ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Identify candidates with favorable drug-like properties |

| Generative Adversarial Networks (GANs) | Design novel thiazole-butanol hybrid structures | Explore new chemical space for lead discovery |

Development of Sustainable and Scalable Synthetic Methodologies for Stereoselective Production

The this compound molecule possesses two chiral centers, meaning it can exist as four distinct stereoisomers. Since the biological activity of chiral molecules is often dependent on their specific 3D arrangement, a key area of future research is the development of stereoselective synthetic methods.

Research should move beyond classical approaches like the Hantzsch thiazole synthesis and explore modern, sustainable alternatives. nih.govacs.orgwikipedia.org This includes the use of chiral catalysts, biocatalysis (enzymatic reactions), and continuous flow chemistry to control the stereochemical outcome of the reaction. nih.gov Green chemistry principles, such as using eco-friendly solvents, microwave-assisted reactions, and minimizing waste, should be integrated to develop scalable and environmentally benign production processes. ijper.org Establishing efficient access to each of the pure stereoisomers is crucial for evaluating their individual pharmacological profiles and identifying the most active and safe candidate for further development.

Table 5: Comparison of Synthetic Approaches for Stereoselective Production

| Method | Description | Advantages |

|---|---|---|

| Conventional Synthesis | Multi-step synthesis using stoichiometric reagents, often with racemic outcomes requiring chiral separation. | Established procedures. |

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to favor the formation of one stereoisomer. | High stereoselectivity, catalytic amounts of chiral material needed. |

| Biocatalysis | Use of isolated enzymes (e.g., lipases, reductases) to perform specific stereoselective transformations. | High selectivity, mild reaction conditions, environmentally friendly. |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream, allowing for better control, safety, and scalability. | Improved safety, scalability, and process control. |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the thiazole ring (characteristic δ 6.8–7.5 ppm for protons) and hydroxyl group (broad peak at δ 1.5–2.5 ppm). For stereochemical analysis, NOESY or COSY may resolve spatial relationships between substituents .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (C₈H₁₁NOS, theoretical 169.06 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% recommended for biological assays) .

How can researchers design experiments to evaluate the compound’s activity as a mGlu5 receptor antagonist?

Advanced Research Question

The compound’s structural similarity to MTEP (a known mGlu5 antagonist) suggests potential metabotropic glutamate receptor modulation . Experimental design should include:

- In Vitro Binding Assays : Radioligand competition studies (e.g., [³H]MPEP displacement) in HEK293 cells expressing human mGlu5. IC₅₀ values quantify affinity .

- Functional Antagonism : Measure inhibition of glutamate-induced Ca²⁺ release (Fluo-4 AM dye, fluorescence plate reader) .

- Control Compounds : Include MTEP as a positive control and inactive analogs to validate specificity .

How can contradictory data regarding the compound’s bioactivity across different assays be resolved?

Advanced Research Question

Contradictions may arise from assay conditions (e.g., cell type, concentration, off-target effects). Mitigation strategies include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ in multiple cell lines (e.g., neuronal vs. non-neuronal) to assess selectivity .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out rapid degradation confounding results .

- Off-Target Profiling : Screen against related receptors (e.g., mGlu1, NMDA) via high-throughput panels .

What computational approaches are effective for predicting structure-activity relationships (SAR) of thiazole-containing analogs?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with mGlu5’s allosteric binding site (PDB: 6N51). Focus on hydrogen bonding (hydroxyl group) and π-π stacking (thiazole ring) .

- QSAR Modeling : Train models (e.g., Random Forest, SVM) on datasets of thiazole derivatives’ IC₅₀ values. Descriptors include logP, polar surface area, and electronegativity .

- MD Simulations : GROMACS simulations (100 ns) can predict binding stability and conformational changes in the receptor .

What strategies are recommended for derivatizing this compound to enhance solubility for in vivo studies?

Advanced Research Question

- Prodrug Synthesis : Acetylate the hydroxyl group (acetic anhydride/pyridine) to improve membrane permeability. Hydrolysis in vivo regenerates the active form .

- PEGylation : Attach polyethylene glycol (PEG) chains via ester linkages to increase aqueous solubility .

- Salt Formation : Prepare hydrochloride or sodium salts (e.g., reaction with HCl/NaOH) for enhanced bioavailability .

How can researchers validate the compound’s proposed antioxidant activity using mechanistic assays?

Advanced Research Question

- ROS Scavenging Assays : Measure inhibition of DPPH radicals (UV-Vis at 517 nm) or superoxide (lucigenin chemiluminescence) .

- Cellular Oxidative Stress Models : Use H₂O₂-treated SH-SY5Y neurons; quantify viability (MTT assay) and ROS levels (DCFH-DA probe) .

- Enzyme Inhibition : Test suppression of xanthine oxidase (allopurinol as control) or NADPH oxidase activity .

What are the critical considerations for scaling up synthesis from milligram to gram scale without compromising purity?

Advanced Research Question

- Reactor Design : Transition from batch to flow chemistry for better heat/mass transfer .

- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported BF₃) to reduce waste .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.